molecular formula C11H13N5 B345662 3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine CAS No. 325738-83-8

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B345662
CAS No.: 325738-83-8
M. Wt: 215.25g/mol
InChI Key: ABIIVUMODLTBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazole derivatives. This compound is of significant interest due to its potential biological activities, including its role as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation of 2-benzimidazolylguanidine with various ketones. For instance, the reaction of 2-benzimidazolylguanidine with acetone in the presence of piperidine as a catalyst under reflux conditions yields the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups into the molecule.

Scientific Research Applications

3,4-Dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The primary mechanism of action of 3,4-dihydro-4,4-dimethyl-1,3,5-triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of nucleotides. By inhibiting DHFR, the compound disrupts DNA synthesis and cell division, making it a potential candidate for antimicrobial and anticancer therapies .

Properties

IUPAC Name

4,4-dimethyl-1H-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-11(2)15-9(12)14-10-13-7-5-3-4-6-8(7)16(10)11/h3-6H,1-2H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIIVUMODLTBTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(NC2=NC3=CC=CC=C3N21)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.